MPO Inhibition Potency: Nanomolar IC50 vs. Structurally Related Bis-Arylalkylamine MPO Inhibitors
In a series of recombinant human MPO inhibition assays employing aminophenyl fluorescein readout in the presence of 120 mM NaCl, 2-[4-(3-chlorophenoxy)phenyl]ethylamine (CHEMBL4790231) exhibits an IC50 of 1.40 nM [1]. By comparison, the most potent bis-arylalkylamine MPO inhibitor reported in a comprehensive pharmacomodulation study (IC50 = 54 nM) is approximately 39-fold less potent, while the lead compound from that structural series (bis-2,2′-[(dihydro-1,3(2H,4H)-pyrimidinediyl)bis(methylene)]phenol) showed an IC50 of 500 nM [2]. The target compound therefore demonstrates substantially superior MPO inhibitory potency relative to multiple structurally related MPO-targeting scaffolds evaluated under comparable biochemical conditions.
| Evidence Dimension | Recombinant human MPO inhibition IC50 (nM) |
|---|---|
| Target Compound Data | IC50 = 1.40 nM (CHEMBL4790231, aminophenyl fluorescein assay, 120 mM NaCl, 10 min incubation) |
| Comparator Or Baseline | Best bis-arylalkylamine inhibitor: IC50 = 54 nM; Lead bis-arylalkylamine: IC50 = 500 nM (both MPO chlorination assay, equivalent substrate conditions) |
| Quantified Difference | ~39-fold more potent than the best bis-arylalkylamine comparator; ~357-fold more potent than the lead bis-arylalkylamine scaffold |
| Conditions | Recombinant human MPO; chlorination activity measured by aminophenyl fluorescein; 120 mM NaCl; 10 min incubation [1]; comparator data from MPO chlorination inhibition assay under closely matched conditions [2] |
Why This Matters
For researchers validating MPO as a therapeutic target or screening for MPO-dependent cellular effects, the ~39-fold potency advantage translates directly to lower compound consumption, reduced solvent exposure in cellular assays, and an improved signal-to-noise window for structure-activity relationship (SAR) exploration.
- [1] BindingDB Entry BDBM50554035 (CHEMBL4790231). Affinity Data: IC50 = 1.40 nM, recombinant human MPO, 120 mM NaCl, 10 min incubation, aminophenyl fluorescein assay. Curated by Bristol Myers Squibb / ChEMBL. View Source
- [2] Soubhye J, Prévost M, Van Antwerpen P, et al. Novel bis-arylalkylamines as myeloperoxidase inhibitors: Design, synthesis, and structure-activity relationship study. Eur J Med Chem. 2016;123:746-762. Best inhibitor IC50 = 54 nM; lead compound IC50 = 500 nM. View Source
